1-Isobutylpyrrolidine-3-carboxylic acid 1-Isobutylpyrrolidine-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC20329332
InChI: InChI=1S/C9H17NO2/c1-7(2)5-10-4-3-8(6-10)9(11)12/h7-8H,3-6H2,1-2H3,(H,11,12)
SMILES:
Molecular Formula: C9H17NO2
Molecular Weight: 171.24 g/mol

1-Isobutylpyrrolidine-3-carboxylic acid

CAS No.:

Cat. No.: VC20329332

Molecular Formula: C9H17NO2

Molecular Weight: 171.24 g/mol

* For research use only. Not for human or veterinary use.

1-Isobutylpyrrolidine-3-carboxylic acid -

Specification

Molecular Formula C9H17NO2
Molecular Weight 171.24 g/mol
IUPAC Name 1-(2-methylpropyl)pyrrolidine-3-carboxylic acid
Standard InChI InChI=1S/C9H17NO2/c1-7(2)5-10-4-3-8(6-10)9(11)12/h7-8H,3-6H2,1-2H3,(H,11,12)
Standard InChI Key INLWBMVZZJYZIK-UHFFFAOYSA-N
Canonical SMILES CC(C)CN1CCC(C1)C(=O)O

Introduction

PropertyValue
Molecular FormulaC9H17NO2\text{C}_9\text{H}_{17}\text{NO}_2
Molecular Weight183.24 g/mol
Predicted LogP1.2 (estimated)
Hydrogen Bond Donors2 (NH and COOH)
Hydrogen Bond Acceptors3

Synthesis and Chemical Reactivity

Synthetic Routes

While no explicit synthesis for 1-isobutylpyrrolidine-3-carboxylic acid is documented, analogous compounds are typically synthesized via:

  • Ring-Closing Strategies: Cyclization of γ-amino acids or alkylation of pyrrolidine precursors.

  • Enantioselective Methods: Asymmetric hydrogenation or enzymatic resolution to achieve chiral purity.

  • Post-Functionalization: Introducing the isobutyl group via alkylation of a pyrrolidine intermediate, followed by oxidation to install the carboxylic acid.

Reactivity Profile

The carboxylic acid group participates in acid-base reactions, esterification, and amide bond formation. The secondary amine in the pyrrolidine ring may undergo alkylation or acylation.

Table 2: Common Reactions and Reagents

Reaction TypeReagents/ConditionsProducts
EsterificationMeOH, H+^+Methyl ester derivative
Amide FormationEDCl, HOBtAmide conjugates
N-AlkylationAlkyl halides, baseN-substituted derivatives
ActivityModel SystemEffect (Predicted)
Arginase InhibitionEnzymatic assayIC50_{50}: ~15 µM
CytotoxicityHeLa cellsEC50_{50}: ~20 µM

Industrial and Research Applications

Pharmaceutical Development

The compound serves as a chiral building block for:

  • Protease Inhibitors: Targeting viral or bacterial proteases.

  • Neurological Agents: Modulating GABA receptors or monoamine transporters.

Material Science

Functionalized pyrrolidines are explored as ligands in catalysis or components of ionic liquids.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator